Product packaging for Ethyl 4-bromomethylcinnamate(Cat. No.:CAS No. 78712-67-1)

Ethyl 4-bromomethylcinnamate

Cat. No.: B3331144
CAS No.: 78712-67-1
M. Wt: 269.13 g/mol
InChI Key: ZIRVAUOPXCOSFU-BQYQJAHWSA-N
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Description

Ethyl 4-bromomethylcinnamate is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrO2 B3331144 Ethyl 4-bromomethylcinnamate CAS No. 78712-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRVAUOPXCOSFU-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies of Ethyl 4 Bromomethylcinnamate

Precursor-Based Syntheses of the Cinnamate (B1238496) Skeleton

A common and logical approach to synthesizing ethyl 4-bromomethylcinnamate involves first establishing the ethyl cinnamate backbone and then performing a targeted bromination. This strategy allows for a modular assembly, where the ester and the reactive bromomethyl group are introduced in separate, controlled steps.

The synthesis often commences with a cinnamic acid derivative as the foundational precursor. One pathway begins with 4-methylcinnamic acid. This precursor already contains the essential methyl group at the desired para position of the phenyl ring. The subsequent steps then focus on esterification and bromination to arrive at the final product.

Alternatively, one could start with 4-bromomethylcinnamic acid itself. In this scenario, the critical bromomethyl functionality is already in place. The primary remaining step is the esterification of the carboxylic acid group to form the ethyl ester. This approach simplifies the latter part of the synthesis but requires the availability of the brominated cinnamic acid precursor.

Esterification is a crucial step in these synthetic sequences. When starting with a cinnamic acid derivative, the carboxylic acid must be converted to its corresponding ethyl ester. A standard method for this transformation is Fischer esterification, where the cinnamic acid derivative is reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Another effective esterification strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. For instance, 4-bromomethylcinnamic acid can be treated with thionyl chloride (SOCl₂) to form 4-bromomethylcinnamoyl chloride. This acid chloride is then reacted with ethanol to yield this compound. This two-step process often proceeds with high yield, typically in the range of 78–85%.

ReactantReagentProductYield
4-Bromomethylcinnamic acid1. Thionyl chloride (1.2 equiv) 2. EthanolThis compound78–85%

This table outlines a typical esterification process via an acid chloride intermediate.

Bromomethylation Approaches

The introduction of the bromine atom onto the methyl group of a precursor like ethyl 4-methylcinnamate is a key transformation. This is typically achieved through radical halogenation, a reaction that selectively targets the benzylic position.

Free-radical bromination is the most common method for converting a methyl group on an aromatic ring to a bromomethyl group. encyclopedia.pub This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent. organic-chemistry.orgnih.gov The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and is often conducted under reflux conditions in a suitable solvent like carbon tetrachloride or methyl acetate (B1210297). unh.edu The use of light can also serve as an initiator for this process. unh.edu The mechanism involves the generation of a bromine radical which then abstracts a hydrogen atom from the benzylic methyl group, followed by reaction with NBS to form the bromomethyl derivative.

SubstrateReagentInitiatorSolventProduct
Ethyl 4-methylcinnamateN-Bromosuccinimide (NBS)Benzoyl Peroxide or AIBNCarbon Tetrachloride or Methyl AcetateThis compound

This table details the typical reagents and conditions for the free-radical bromination of ethyl 4-methylcinnamate.

The selectivity of the bromination reaction is crucial. When starting with ethyl 4-methylcinnamate, the desired reaction is the bromination of the benzylic methyl group, not addition to the double bond of the acrylate (B77674) moiety. The use of N-bromosuccinimide is advantageous in this regard as it provides a low concentration of bromine radicals, which favors substitution at the allylic/benzylic position over addition to the double bond.

In some cases, to avoid potential side reactions with the double bond, the synthesis might be designed to introduce the bromine at an earlier stage, for instance, by starting with 4-(bromomethyl)benzaldehyde (B112711) and then building the cinnamate side chain via a Wittig or Horner-Wadsworth-Emmons reaction. This approach ensures that the sensitive acrylate group is not present during the bromination step.

Advanced Synthetic Procedures and Efficiency Considerations

To enhance the efficiency of the synthesis of this compound, various advanced procedures and optimizations are considered. For instance, the choice of solvent, initiator, and reaction temperature in the free-radical bromination step can significantly impact the yield and purity of the product. Using aprotic solvents like methyl acetate can be beneficial.

The development of catalytic methods for bromination is also an area of interest. While radical initiators are effective, the use of catalysts that can promote the reaction under milder conditions or with higher selectivity could offer advantages. For example, some methods employ catalysts to enhance the electrophilicity of the bromine source. nsf.gov

Ultimately, the choice of synthetic route depends on factors such as the availability of starting materials, desired scale of the reaction, and the need to minimize by-products. Both the precursor-based synthesis of the cinnamate skeleton followed by bromination, and the construction of the cinnamate from a pre-brominated aromatic precursor, represent viable and effective strategies for obtaining this compound.

Optimized Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of radical initiator, the solvent, and the reaction temperature.

Research has shown that the selection of the radical initiator plays a significant role in the efficiency of the free-radical bromination of ethyl 4-methylcinnamate. Both benzoyl peroxide and azobisisobutyronitrile (AIBN) have been successfully used to initiate the reaction. For instance, using benzoyl peroxide as the initiator in methyl acetate under reflux conditions has been reported to yield 85–92% of the desired product. In another study, the use of AIBN as the initiator with light instead of heat in carbon tetrachloride as the solvent was shown to significantly improve the yield of a similar bromination reaction to over 60%. unh.edu

The choice of solvent also has a considerable impact on the reaction outcome. Solvents such as methyl acetate and carbon tetrachloride are commonly employed. The use of an aprotic solvent like carbon tetrachloride can be advantageous in minimizing side reactions. unh.edu

Continuous-flow reactor systems have also been explored as a method for yield enhancement, offering a space-time yield significantly higher than traditional batch processes for related compounds.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

InitiatorSolventTemperatureYieldReference
Benzoyl Peroxide (0.5–2 mol%)Methyl acetateReflux (~57°C)85–92%
AIBNCarbon tetrachlorideLight-initiated>60% unh.edu

Stereoselective Synthesis of Isomers

The stereochemistry of the double bond in this compound is a critical aspect of its synthesis, with the (E)-isomer being the most commonly synthesized and commercially available form. ncats.io The stereoselective synthesis of a specific isomer often requires carefully chosen synthetic strategies.

The synthesis of the (E)-isomer is favored under thermodynamic control, which is typical for the free-radical bromination of ethyl 4-methylcinnamate. The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes, and the use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, generally leads to the preferential formation of the (E)-isomer of α,β-unsaturated esters. udel.eduresearchgate.net While not specifically detailed for 4-(bromomethyl)benzaldehyde, this methodology is a standard approach for obtaining (E)-cinnamates.

The synthesis of the (Z)-isomer of this compound is more challenging due to its lower thermodynamic stability. However, several strategies can be employed to favor the formation of the (Z)-isomer. One such method is the photochemical isomerization of the (E)-isomer. mdpi.com This process involves irradiating the (E)-isomer with a suitable wavelength of light, often in the presence of a photosensitizer, to induce a reversible E-Z isomerization. For ethyl cinnamates, Z/E ratios of up to 75:25 have been achieved using visible-light photocatalysis. mdpi.com

Another approach to obtaining the (Z)-isomer is through modifications of the Wittig reaction. The use of non-stabilized ylides or specific reaction conditions (e.g., salt-free conditions) can favor the formation of the (Z)-alkene. While specific examples for the synthesis of (Z)-ethyl 4-bromomethylcinnamate via this method are not extensively documented, the synthesis of related (Z)-isomers, such as methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate, has been reported, indicating the feasibility of such an approach. iucr.org

Table 2: Strategies for Stereoselective Synthesis of this compound Isomers

IsomerSynthetic MethodKey Reagents/ConditionsExpected OutcomeReference
(E)Wittig ReactionStabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane), 4-(bromomethyl)benzaldehydePredominantly (E)-isomer udel.eduresearchgate.net
(Z)Photochemical Isomerization(E)-ethyl 4-bromomethylcinnamate, visible light, photosensitizerMixture of (E) and (Z) isomers, enriched in (Z) mdpi.com

Chemical Reactivity and Transformation Pathways of Ethyl 4 Bromomethylcinnamate

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The benzylic bromide in ethyl 4-bromomethylcinnamate is highly susceptible to nucleophilic attack. The stability of the resulting benzylic carbocation intermediate, or the transition state leading to it, facilitates the displacement of the bromide ion by a wide variety of nucleophiles. This reactivity is central to the utility of this compound as a building block for more complex molecules.

Formation of Nitrogen-Containing Heterocycles (e.g., Imidazole (B134444) Derivatives)

The reaction of this compound with nitrogen-containing heterocycles, such as imidazole and its derivatives, proceeds via a standard SN2 mechanism. The nucleophilic nitrogen atom of the imidazole ring attacks the electrophilic benzylic carbon, displacing the bromide ion and forming a new carbon-nitrogen bond. This reaction is a straightforward and efficient method for the synthesis of N-substituted imidazole derivatives bearing a cinnamate (B1238496) functionality.

The general reaction is as follows: this compound + Imidazole → Ethyl 4-((1H-imidazol-1-yl)methyl)cinnamate + HBr

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and in the presence of a weak base to neutralize the hydrobromic acid byproduct. The specific reaction conditions can influence the rate and yield of the reaction.

NucleophileProductReaction Conditions
ImidazoleEthyl 4-((1H-imidazol-1-yl)methyl)cinnamateAcetonitrile, K2CO3, rt
2-MethylimidazoleEthyl 4-((2-methyl-1H-imidazol-1-yl)methyl)cinnamateDMF, NaH, 0 °C to rt

Synthesis of Sulfone and Related Derivatives

Sulfones can be synthesized from this compound by reaction with a sulfinate salt, such as sodium benzenesulfinate. This reaction also proceeds through an SN2 pathway, where the sulfinate anion acts as the nucleophile. The resulting product is a stable sulfone, where the sulfur atom is bonded to both the benzylic carbon of the cinnamate moiety and an organic residue.

The general reaction is: this compound + R-SO2Na → Ethyl 4-((R-sulfonyl)methyl)cinnamate + NaBr

This transformation is valuable for the introduction of the sulfonyl group, which is a common functional group in medicinal chemistry and materials science. The choice of solvent is typically a polar aprotic one to ensure the solubility of the sulfinate salt.

Sulfinate SaltProductReaction Conditions
Sodium benzenesulfinateEthyl 4-((phenylsulfonyl)methyl)cinnamateDMF, 60 °C
Sodium p-toluenesulfinateEthyl 4-((tosyl)methyl)cinnamateDMSO, 80 °C

Alkylation Reactions with Carbon-Based Nucleophiles

The electrophilic bromomethyl group of this compound readily reacts with a variety of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. This is a fundamental transformation in organic synthesis for building more complex carbon skeletons. Common carbon nucleophiles include enolates derived from malonates, β-ketoesters, and enamines.

With diethyl malonate, in the presence of a base such as sodium ethoxide, the enolate formed acts as the nucleophile, attacking the benzylic carbon and displacing the bromide. This results in the formation of a substituted malonic ester.

Carbon Nucleophile SourceBaseProduct
Diethyl malonateSodium EthoxideDiethyl 2-(4-(3-ethoxy-3-oxoprop-1-en-1-yl)benzyl)malonate
Ethyl acetoacetatePotassium CarbonateEthyl 2-(4-(3-ethoxy-3-oxoprop-1-en-1-yl)benzyl)-3-oxobutanoate
Cyclohexanone (via pyrrolidine (B122466) enamine)(Stork enamine)Ethyl 4-((2-oxocyclohexyl)methyl)cinnamate

Reduction Chemistry and Mechanisms

The reduction of this compound can proceed through different pathways depending on the reducing agent and the reaction conditions. The primary sites for reduction are the benzylic bromide and the α,β-unsaturated ester.

Hydride Transfer Reactions (e.g., with NAD(P)H Models)

The reduction of compounds structurally similar to this compound has been studied using NAD(P)H models, such as 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH). In thermal reactions, the reduction of a related compound, ethyl (Z)-α-cyano-β-bromomethylcinnamate, by BNAH leads to the formation of a cyclopropane (B1198618) derivative. rsc.org This is rationalized by a direct hydride transfer from the dihydronicotinamide to the β-carbon of the cinnamate, followed by an intramolecular nucleophilic attack of the resulting enolate onto the carbon bearing the bromine, leading to cyclization. rsc.org This mechanism suggests that under thermal conditions with a hydride donor, both the double bond and the bromomethyl group of this compound could be involved in a concerted or stepwise reductive cyclization process.

ReactantReducing AgentProductMechanism
Ethyl (Z)-α-cyano-β-bromomethylcinnamate1-Benzyl-1,4-dihydronicotinamide (BNAH)Ethyl (E)-1-cyano-2-phenylcyclopropane-1-carboxylateDirect Hydride Transfer rsc.org

Photoinduced Reductions and Their Mechanistic Divergence

In contrast to thermal conditions, the photoinduced reduction of ethyl (Z)-α-cyano-β-bromomethylcinnamate by BNAH yields isomers of ethyl α-cyano-β-methylcinnamate. rsc.org This significant change in the product outcome points to a different reaction mechanism. The photoinduced process is proposed to proceed via an initial single-electron transfer (SET) from the excited state of the NAD(P)H model to the cinnamate derivative. This is followed by debromination to form a benzylic radical, which then abstracts a hydrogen atom to yield the final reduced product. rsc.org This mechanistic divergence highlights the ability to control the reaction pathway and the final product through the choice of thermal or photochemical conditions.

ReactantReducing AgentProductMechanism
Ethyl (Z)-α-cyano-β-bromomethylcinnamate1-Benzyl-1,4-dihydronicotinamide (BNAH) under photoirradiation(E)- and (Z)-isomers of ethyl α-cyano-β-methylcinnamateElectron Transfer–Debromination–Hydrogen Abstraction rsc.org

Formation of Cyclopropane Derivatives via Reduction Pathways

The α,β-unsaturated system of the cinnamate backbone in this compound is susceptible to cyclopropanation reactions. One significant pathway for the formation of cyclopropane rings is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.orgresearchgate.netrsc.org This method is a versatile and efficient approach for generating cyclopropane structures. rsc.orgresearchgate.net The process involves the nucleophilic addition of a carbanion to the β-carbon of the ethyl cinnamate moiety (a Michael addition), followed by an intramolecular nucleophilic substitution where the newly formed enolate displaces a leaving group.

In the context of this compound, the molecule itself contains the Michael acceptor (the α,β-unsaturated ester) but requires an external nucleophile with a leaving group to complete the MIRC cascade. For instance, a reaction with a reagent like 2-bromomalonate ester in the presence of a suitable base could initiate the sequence. rsc.org Although studies on methyl and benzyl (B1604629) crotonates, which are also α,β-unsaturated esters, showed lability under certain MIRC conditions, the reaction can proceed with moderate yields. ub.ac.id

Another established method for cyclopropanation is the Simmons-Smith reaction. While this reaction is highly effective for electron-rich olefins like cinnamyl alcohol, its application to electron-deficient olefins such as methyl cinnamate has been found to be challenging under certain conditions. ub.ac.id The reaction typically utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid intermediate that adds to the double bond.

While direct reduction pathways leading to cyclopropanation of this compound are not extensively detailed, the MIRC pathway represents a plausible and powerful synthetic route to its cyclopropane derivatives. rsc.orgresearchgate.net

Ester Reactivity and Modifications

Transesterification Processes

The ethyl ester group of this compound can be exchanged for other alkoxy groups through transesterification. This equilibrium-driven reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification: In the presence of a Brønsted acid catalyst (e.g., sulfuric acid) and a large excess of a different alcohol (R'OH), the carbonyl oxygen of the ester is protonated, activating the carbonyl carbon towards nucleophilic attack by the new alcohol. The reaction proceeds through a tetrahedral intermediate, ultimately eliminating ethanol (B145695) to form the new ester. To drive the reaction to completion, the alcohol reactant is often used as the solvent. uns.ac.id

Base-Catalyzed Transesterification: Using a catalytic amount of a strong base, such as an alkoxide (R'O⁻), initiates the reaction. The alkoxide directly attacks the electrophilic carbonyl carbon. This process also forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to yield the new ester product.

Ionic liquids, particularly Brønsted acidic ionic liquids like 1-Ethyl-3-methylimidazolium hydrogen sulfate (B86663) ([EMIM][HSO4]), have also been employed as effective and reusable catalysts for transesterification reactions, offering high yields under mild conditions. researchgate.net The choice of catalyst and reaction conditions allows for the synthesis of a wide array of cinnamate esters from the parent ethyl ester.

Amidation Reactions and Cinnamamide (B152044) Derivative Synthesis

This compound can be converted into the corresponding cinnamamides through reaction with primary or secondary amines. This transformation, known as aminolysis or amidation, involves the nucleophilic attack of the amine on the ester's carbonyl carbon. masterorganicchemistry.com While the reaction can proceed with heat alone, it is often sluggish. masterorganicchemistry.com

To achieve higher efficiency and milder reaction conditions, various catalytic methods have been developed for the amidation of cinnamic acid and its esters:

Carbodiimide Coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) can be used to activate the corresponding carboxylic acid (obtained from hydrolysis of the ester) for reaction with an amine. An optimized protocol using EDC.HCl in anhydrous THF at 60°C has been shown to produce high yields of cinnamamides. analis.com.my

Boric Acid Catalysis: Boric acid serves as an efficient catalyst for the direct amidation of cinnamic acid with amines, yielding N-substituted cinnamamides in good to excellent yields. researchgate.net

Enzymatic Synthesis: Lipases can be used as biocatalysts for the amidation reaction, offering a green and highly selective alternative to chemical methods.

The general mechanism involves the nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion to yield the amide product. masterorganicchemistry.com

Amine ReactantCatalyst/ReagentSolventTemperature (°C)Yield (%)
p-AnisidineEDC.HClAnhydrous THF6093.1 analis.com.my
BenzylaminesBoric Acid (5 mol%)--Good to Excellent researchgate.net
Primary/Secondary AminesHeat--- masterorganicchemistry.com
AminesSodium Amidoboranes-Room Temp.Quantitative nih.gov

This table presents data for the amidation of cinnamic acid or its derivatives, which is directly applicable to the synthesis of cinnamamides from this compound following hydrolysis or via direct aminolysis.

Hydrolysis Considerations in Reaction Media

The ester functionality of this compound is susceptible to hydrolysis, reverting to 4-bromomethylcinnamic acid and ethanol. This reaction can occur under both acidic and basic conditions and is influenced by the solvent system.

Kinetic studies on the alkali-catalyzed hydrolysis of the parent compound, ethyl cinnamate, in water-methanol mixtures show that the reaction rate is highly dependent on the solvent composition. longdom.orgresearchgate.net The specific rate constant of the hydrolysis reaction was found to decrease as the concentration of the organic co-solvent (methanol) increased. longdom.org This effect is attributed to a decrease in the polarity of the reaction medium, which can stabilize the ester in its initial state. longdom.org

The thermodynamic parameters of the reaction are also affected by the solvent. In water-methanol media, the hydrolysis of ethyl cinnamate is characterized as an enthalpy-driven and entropy-inhibited process. longdom.org The activation energy for the reaction tends to increase with a higher proportion of the organic co-solvent, indicating that the transition state is solvated while the initial state is desolvated. researchgate.net

Microwave-assisted hydrolysis using potassium carbonate (K₂CO₃) has been shown to be a simple and greener method for converting ethyl cinnamates to their corresponding carboxylates in high yields (73-98%). acs.org This method offers a rapid alternative to conventional heating. acs.org

Solvent System (Methanol in Water, v/v)Temperature (°C)Trend in Rate Constant
30% - 70%20 - 70Decreases with increasing methanol (B129727) % longdom.org
20% - 70%20 - 40Decreases with increasing methanol % researchgate.net

This table summarizes findings from kinetic studies on ethyl cinnamate hydrolysis.

Reactivity Towards Primary Amines and Cyclization Reactions

Synthesis of Pyrrolin-2-ones

This compound possesses two electrophilic sites that can react with primary amines: the ester carbonyl carbon and the benzylic carbon of the bromomethyl group. This dual reactivity allows for tandem reactions leading to heterocyclic structures like pyrrolin-2-ones (also known as ene-γ-lactams).

The proposed synthetic pathway involves two key steps:

Amidation: The primary amine first acts as a nucleophile, attacking the ester carbonyl group to form an N-substituted 4-bromomethylcinnamamide intermediate. This reaction is an aminolysis of the ester.

Intramolecular Cyclization: The nitrogen atom of the newly formed amide, now rendered less nucleophilic but still capable of reacting, performs an intramolecular nucleophilic substitution on the electrophilic benzylic carbon. This step displaces the bromide ion and forms the five-membered pyrrolin-2-one ring.

Mechanistic Investigations of Reactions Involving Ethyl 4 Bromomethylcinnamate

Elucidation of Reaction Mechanisms

Understanding the precise mechanism of a chemical reaction is crucial for optimizing reaction conditions, predicting product outcomes, and designing new synthetic methodologies. For reactions involving ethyl 4-bromomethylcinnamate, several mechanistic possibilities, including hydride transfer and electron transfer processes, can be considered.

A direct hydride transfer is a concerted process where a hydride ion (H⁻) is transferred from a donor molecule to an acceptor. In the context of reductions of activated alkenes, such as the α,β-unsaturated system in this compound, a formal hydride transfer can be a key mechanistic step. datapdf.com Such mechanisms are often proposed in reductions mediated by NADH models, like Hantzsch esters or 1,4-dihydropyridines. researchgate.net

The plausibility of a direct hydride transfer mechanism can be influenced by several factors, including the nature of the reductant and the electronic properties of the substrate. For instance, the presence of the electron-withdrawing ester group in this compound polarizes the double bond, making the β-carbon more electrophilic and thus a potential site for hydride attack.

A key characteristic of a direct hydride transfer is that it is a one-step process, which can have significant stereochemical implications. rutgers.edu The geometry of the transition state, where the hydride is partially bonded to both the donor and the acceptor, will dictate the stereochemical outcome of the reaction.

An alternative to direct hydride transfer is a stepwise mechanism involving single electron transfer (SET) steps. In such a pathway, the reaction is initiated by the transfer of an electron from a donor to the substrate. For this compound, the presence of the bromomethyl group offers a facile route for such a mechanism.

This multi-step process can be conceptualized as follows:

Electron Transfer: A single electron is transferred from a suitable donor to the this compound molecule. This could lead to the formation of a radical anion.

Debromination: The resulting radical anion can undergo rapid fragmentation, cleaving the carbon-bromine bond to release a bromide ion and form a benzylic radical.

Hydrogen Abstraction: The benzylic radical can then abstract a hydrogen atom from a hydrogen donor in the reaction mixture to yield the final reduced product.

Mechanisms involving electron transfer are often implicated in reactions with certain reducing agents or under photoredox conditions. researchgate.net The feasibility of this pathway is supported by the relative ease of reduction of the C-Br bond.

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. wikipedia.orglibretexts.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org

For instance, to distinguish between a direct hydride transfer and a stepwise electron transfer mechanism in the reduction of the double bond of this compound, one could employ a deuterated hydride source.

Direct Hydride Transfer: A significant primary KIE (kH/kD > 1) would be expected if the C-H bond is broken in the rate-determining step, which is often the case in direct hydride transfers. libretexts.org The magnitude of the KIE can provide information about the symmetry of the transition state.

The table below illustrates the expected KIE values for different mechanistic scenarios.

Proposed Mechanism Rate-Determining Step Expected Primary KIE (kH/kD)
Direct Hydride TransferHydride TransferSignificant (> 1)
Electron TransferInitial Electron TransferNegligible (≈ 1)
Electron TransferHydrogen AbstractionSignificant (> 1)

It is important to note that the interpretation of KIEs can be complex, and secondary isotope effects can also provide valuable information about changes in hybridization at non-reacting centers. libretexts.org

Stereochemical Outcomes and Control

The stereochemical outcome of a reaction is a critical aspect, particularly in the synthesis of complex molecules and pharmaceuticals. For reactions involving this compound, both diastereoselectivity and enantioselectivity are important considerations.

The bifunctional nature of this compound makes it an interesting substrate for intramolecular cyclization reactions, which can lead to the formation of cyclic compounds with new stereocenters. For example, a reaction that involves both the double bond and the bromomethyl group could lead to the formation of a substituted cyclopropane (B1198618) or a larger ring system.

The diastereoselectivity of such cyclizations would be highly dependent on the reaction mechanism. For instance, in a radical cyclization initiated by the formation of a benzylic radical, the stereochemical outcome would be determined by the preferred geometry of the transition state for the cyclization step. The relative orientation of the substituents on the newly formed ring would be dictated by minimizing steric interactions.

In a concerted reaction, such as a [2+1] cycloaddition to the double bond, the stereochemistry of the starting alkene would be transferred to the product. Since this compound is typically the trans (E) isomer, this would lead to a specific diastereomer of the cyclopropane product.

The synthesis of single enantiomers of chiral molecules is a major goal in modern organic chemistry. Since this compound is achiral, creating a chiral product from it requires the use of a chiral reagent, catalyst, or auxiliary. This process is known as chiral induction.

For example, an enantioselective reduction of the double bond could be achieved using a chiral reducing agent, such as a borane (B79455) pre-complexed with a chiral ligand. The chiral environment provided by the catalyst would favor the formation of one enantiomer of the product over the other.

Similarly, in a cyclization reaction, a chiral catalyst could be employed to control the facial selectivity of an intermolecular reaction or the conformation of the transition state in an intramolecular cyclization, leading to an enantioenriched product. The development of such enantioselective transformations is a key area of research, often relying on the principles of organocatalysis or transition-metal catalysis. researchgate.net

Computational and Theoretical Analyses of Reaction Pathways

Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions at a molecular level. For a reactive compound like this compound, which features a reactive benzylic bromide and a conjugated ester system, theoretical analyses can predict reaction outcomes, elucidate mechanisms, and quantify the energetic landscape of reaction pathways.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgopenaccessjournals.com It is a widely used tool in computational chemistry for studying the reactivity of molecules. mdpi.com DFT calculations can provide insights into the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

For this compound, DFT studies would focus on several key aspects to predict its reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). In this compound, the HOMO is likely to be located on the electron-rich cinnamate (B1238496) system, while the LUMO would be associated with the carbon-bromine bond, indicating a propensity for nucleophilic substitution at the benzylic position.

Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution on the molecular surface. For this compound, this would visually represent electron-rich regions (negative potential, likely around the carbonyl oxygen and the double bond) and electron-poor regions (positive potential, around the benzylic carbon and hydrogens). This mapping helps in predicting the sites of nucleophilic and electrophilic attack.

A hypothetical table of DFT-calculated global reactivity descriptors for this compound is presented below. These values are illustrative and would be determined through specific computational software.

DescriptorFormulaHypothetical Value (eV)Interpretation
HOMO EnergyEHOMO-6.5Energy of the highest occupied molecular orbital; related to the ionization potential.
LUMO EnergyELUMO-1.2Energy of the lowest unoccupied molecular orbital; related to the electron affinity.
Energy GapΔE = ELUMO - EHOMO5.3Indicates chemical reactivity; a smaller gap suggests higher reactivity.
Electronegativityχ = -(EHOMO + ELUMO)/23.85The power of an atom in a molecule to attract electrons to itself.
Chemical Hardnessη = (ELUMO - EHOMO)/22.65Measures the resistance to change in the electron distribution.
Chemical SoftnessS = 1/η0.38The reciprocal of hardness; a larger value indicates higher reactivity.
Electrophilicity Indexω = χ2/(2η)2.79A measure of the electrophilic power of a molecule.

This table is for illustrative purposes only. Actual values would require specific DFT calculations.

Transition state theory is a fundamental concept in chemical kinetics that explains the rates of elementary chemical reactions. wikipedia.org It postulates that between the state of the reactants and the state of the products, there is a high-energy state known as the transition state. wikipedia.orglibretexts.org Calculating the structure and energy of this transition state is crucial for understanding the reaction mechanism and predicting the reaction rate.

For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, transition state calculations would be performed to determine the energy barrier of the reaction. This is the minimum energy required for the reaction to occur.

The process typically involves:

Locating the Transition State Structure: Computational methods are used to find the geometry of the transition state, which is a saddle point on the potential energy surface. libretexts.org

Frequency Analysis: A frequency calculation is performed on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating the Activation Energy: The activation energy (Ea) is the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction.

A hypothetical reaction coordinate diagram for the SN2 reaction of this compound with a nucleophile (Nu-) is shown below. This diagram illustrates the change in energy as the reaction progresses from reactants to products through a transition state.

Hypothetical Reaction Coordinate Diagram for SN2 Reaction

Reactants (this compound + Nu-) → [Transition State]‡ → Products (Ethyl 4-(nucleomethyl)cinnamate + Br-)

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State+20
Products-15

This table is for illustrative purposes only. The values are hypothetical and would depend on the specific nucleophile and reaction conditions.

The activation energy in this hypothetical example would be 20 kcal/mol. By comparing the activation energies for different reaction pathways, chemists can predict which reaction is more likely to occur. For instance, one could compare the activation energy for an SN2 reaction versus a competing elimination (E2) reaction.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The dual reactivity of Ethyl 4-bromomethylcinnamate is leveraged by synthetic chemists to participate in sequential or one-pot reactions, leading to the rapid assembly of complex structures.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials. nih.govresearchgate.netnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. nih.govmdpi.com While the direct participation of this compound in specific, documented MCRs is not extensively detailed in the current literature, its structure suggests high potential for such applications. The benzylic bromide can act as a potent electrophile for reactions with nucleophiles, while the cinnamate (B1238496) framework can participate as a Michael acceptor or a dienophile, setting the stage for complex, one-pot transformations.

Annulation, the process of building a new ring onto a molecule, is a cornerstone of synthetic chemistry for creating cyclic and polycyclic systems. The structure of this compound is well-suited for various annulation strategies. For instance, the α,β-unsaturated ester can act as a dienophile in Diels-Alder reactions, a classic [4+2] cycloaddition for forming six-membered rings. Furthermore, the bromomethyl group can be used to tether the molecule to a nucleophilic partner, followed by an intramolecular reaction, such as an aldol (B89426) condensation or Michael addition, to close a new ring. This sequential alkylation-cyclization approach allows for the controlled construction of diverse carbocyclic and heterocyclic frameworks.

Precursors for Research-Focused Biologically Active Compound Scaffolds

The cinnamate scaffold is a recurring motif in a variety of biologically active molecules. This compound serves as a key starting material for modifying this core structure to develop novel compounds for therapeutic research, particularly as enzyme inhibitors.

The enzyme 5α-reductase is a critical target in medicinal chemistry as it catalyzes the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). thieme.denih.gov Elevated levels of DHT are implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. nih.gov Consequently, the inhibition of 5α-reductase is a validated therapeutic strategy. thieme.de

This compound is a valuable precursor for synthesizing cinnamamide (B152044) derivatives designed as 5α-reductase inhibitors. The synthesis typically involves the reaction of the ester with various amines to form the corresponding amides, followed by further structural modifications. The resulting non-steroidal inhibitors can then be evaluated for their potency. The effectiveness of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to reduce the enzyme's activity by 50%. These values are often compared against established clinical inhibitors like Finasteride and Dutasteride. nih.govmdpi.com

Compound ClassTarget EnzymeKey PrecursorComparative Standard
Cinnamamide Derivatives5α-ReductaseThis compoundFinasteride
4-Azasteroids5α-ReductaseSteroidal precursorsFinasteride, Dutasteride

This table provides a conceptual overview of inhibitor development. Specific IC50 values for derivatives of this compound require direct experimental data from targeted studies.

Understanding the enzyme-inhibitor interactions is crucial for designing more potent and selective drugs. Molecular modeling and structural biology studies can elucidate how these cinnamate-based inhibitors bind to the active site of 5α-reductase, providing insights that guide the rational design of next-generation therapeutics.

Histone deacetylases (HDACs) and the mammalian target of rapamycin (B549165) (mTOR) are two other enzyme classes that are prominent targets in cancer therapy. nih.govnih.govnih.gov HDAC inhibitors interfere with the epigenetic regulation of gene expression, while mTOR inhibitors disrupt signaling pathways that control cell growth and proliferation. nih.govresearchgate.netwikipedia.org The development of dual-target or polypharmacological agents is an emerging strategy in drug discovery. nih.gov Although the core structure of this compound is not commonly associated with established HDAC or mTOR inhibitors, its versatility allows for its potential incorporation into novel chemical scaffolds designed to target these enzymes. Synthetic pathways could be devised where the cinnamate moiety is functionalized to include zinc-binding groups typical of HDAC inhibitors or to mimic the ATP-competitive structures found in many mTOR kinase inhibitors. nih.govnih.gov

Natural products are a rich source of inspiration for drug discovery due to their immense structural diversity and biological activity. The synthesis of natural product analogues—structurally similar but modified compounds—is a common strategy to improve potency, selectivity, or pharmacokinetic properties. The phenylpropanoid skeleton, of which the cinnamate structure is a part, is widespread in nature. This compound can serve as a starting point for synthesizing analogues of natural products containing this motif. The reactive handles on the molecule allow for the attachment of various side chains, the alteration of stereochemistry, or the construction of additional ring systems to create novel compounds that can be screened for a wide range of biological activities.

Contributions to Materials Science and Polymer Chemistry Research

The bifunctional nature of this compound, possessing both a polymerizable alkene and a reactive benzylic bromide, makes it a compound of significant interest in the fields of materials science and polymer chemistry. It serves as a versatile building block for the synthesis of advanced polymeric materials with tailored properties.

Monomer Design for Functional Polymers

This compound is an exemplary monomer for the design of functional polymers. The cinnamate moiety contains a carbon-carbon double bond that can participate in polymerization reactions. More significantly, the cinnamate group is known to undergo [2+2] photocycloaddition upon exposure to UV light, which can be used to form cross-linked networks rsc.org.

The true versatility of this compound as a functional monomer, however, lies in the presence of the 4-(bromomethyl)phenyl group. The benzylic bromide is a highly reactive site that can be readily modified through various nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups into a polymer after the initial polymerization has occurred. This post-polymerization modification is a powerful strategy for creating a diversity of functional materials from a single polymer precursor. For example, bromine-containing polymers can be transformed into functional polymers by grafting molecules like phenols onto the polymeric branch chain uni-due.de.

This dual functionality allows for a two-tiered approach to polymer design:

Polymerization: The ethyl cinnamate portion of the molecule can be incorporated into a polymer backbone, for instance, through free-radical polymerization or other polymerization techniques involving its double bond.

Functionalization: The pendant bromomethyl groups attached to the polymer backbone serve as reactive handles for subsequent chemical transformations, allowing the introduction of specific functionalities to tailor the polymer's properties for applications such as drug delivery, sensing, or advanced coatings.

Cross-linking Agent Development

Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of polymeric materials by forming connections between polymer chains. This compound is a prime candidate for the development of advanced cross-linking strategies due to its distinct reactive sites.

There are two primary mechanisms by which this compound can act as or be converted into a cross-linking agent:

Photochemical Cross-linking: The cinnamate moiety itself is photo-active. Upon irradiation with UV light (typically >260 nm), the double bonds of two adjacent cinnamate groups can undergo a [2+2] cycloaddition to form a cyclobutane (B1203170) ring, effectively creating a cross-link between polymer chains rsc.org. This process is often reversible, as irradiation at a shorter wavelength (typically <260 nm) can cleave the cyclobutane ring, offering a route to photo-healable or photo-reversible materials rsc.org.

Chemical Cross-linking via the Bromomethyl Group: A polymer can be first synthesized using a monomer that is structurally similar to the cinnamate portion, but which also contains the reactive bromomethyl group. For instance, a linear polymer with pendant benzyl (B1604629) bromide side groups can be prepared. These reactive side groups can then be cross-linked in a subsequent step by adding a difunctional or multifunctional nucleophile, such as a diamine like 1,4-diazabicyclo[2.2.2]octane (DABCO) tue.nl. This reaction forms stable covalent bonds between the polymer chains, leading to a robust network structure. Research on related benzylic bromide functionalized polymers has shown this to be an effective method for creating dynamic covalent networks that can be reprocessed tue.nl.

The dual nature of this compound allows for the potential development of dual-curing systems, where an initial photochemical cross-linking could be followed by a chemical cross-linking step, or vice-versa, to achieve complex network architectures and highly specific material properties.

Table 1: Cross-linking Mechanisms Involving this compound Functionalities

Functional GroupCross-linking MechanismStimulusNature of Cross-linkKey Features
Cinnamate (C=C Double Bond)[2+2] PhotocycloadditionUV Light (>260 nm)Covalent (Cyclobutane ring)Photo-reversible, Spatially and temporally controlled
Bromomethyl (-CH₂Br)Nucleophilic SubstitutionChemical (e.g., Diamines)Covalent (e.g., C-N bond)Thermally stable, Forms dynamic covalent networks

Environmental Chemistry Research Applications

The study of how synthetic chemical compounds behave in the environment is crucial for assessing their potential impact. This compound, as an ester of a substituted cinnamic acid containing a halogen, is a subject of interest in environmental chemistry for understanding the fate of such molecules in natural systems.

Studies on Biodegradation Pathways of Ester Compounds

The biodegradation of this compound is expected to proceed through a multi-step pathway involving the enzymatic machinery of microorganisms. While specific studies on this exact molecule are scarce, a plausible degradation pathway can be postulated based on known microbial degradation mechanisms for related compounds.

Ester Hydrolysis: The first step in the breakdown of ester-containing xenobiotics is typically the cleavage of the ester bond by esterase enzymes nih.gov. For this compound, this would result in the formation of 4-bromomethylcinnamic acid and ethanol (B145695) google.comyoutube.com. Ethanol is a simple alcohol that is readily metabolized by a wide range of microorganisms.

Degradation of the Cinnamic Acid Backbone: The resulting 4-bromomethylcinnamic acid would then be subject to further degradation. Studies on cinnamic acid itself have shown that bacteria can metabolize it through pathways involving the reduction of the side chain to form 3-phenylpropionic acid, followed by hydroxylation of the aromatic ring and subsequent ring cleavage nih.gov. Key enzymes in this process include cinnamate reductase and various hydroxylases and dioxygenases that break open the aromatic ring nih.gov.

Dehalogenation: The carbon-bromine bond in the bromomethyl group must also be cleaved. Microbial dehalogenation is a well-documented process for a wide variety of halogenated organic compounds nih.govcabidigitallibrary.org. For benzylic halides, this can occur through enzymatic processes catalyzed by dehalogenases, which replace the halogen with a hydroxyl group asm.orgresearchgate.net. This would convert the 4-bromomethyl group into a 4-hydroxymethyl group, a less toxic and more biodegradable functionality.

Phototransformation Studies in Environmental Systems

Phototransformation, or photodegradation, is a key abiotic process that affects the fate of chemical compounds in sunlit environments, particularly in aquatic systems. Brominated organic compounds, such as brominated flame retardants (BFRs), are known to be susceptible to photodegradation uni-due.denih.gov.

The phototransformation of this compound in an environmental context would likely be initiated by the absorption of solar UV radiation. Two primary photochemical reaction pathways are plausible:

Photolysis of the Carbon-Bromine Bond: The C-Br bond in the benzylic position is relatively weak and susceptible to photolytic cleavage. Upon absorbing UV light, this bond can break homolytically to form a benzyl-type radical and a bromine radical. This is a common degradation pathway for brominated compounds nih.gov. The resulting highly reactive benzyl radical can then undergo a variety of secondary reactions, such as hydrogen abstraction from water or other organic matter to form ethyl 4-methylcinnamate, or reaction with dissolved oxygen to form oxidized products like aldehydes or carboxylic acids.

Reactions Involving the Cinnamate Moiety: The conjugated system of the cinnamate group is also photo-active. It can absorb UV light, leading to cis-trans isomerization around the double bond. While this does not break down the molecule, it changes its spatial configuration, which could affect its biological activity and subsequent degradation. As mentioned previously, [2+2] photocycloaddition is also possible, though this is more likely to occur at higher concentrations than typically found in environmental systems rsc.org.

Research on the environmental fate of novel BFRs in aquatic mesocosms has shown that photodegradation is a significant dissipation pathway, leading to debrominated products nih.gov. It is therefore highly probable that the primary phototransformation of this compound in environmental systems would be the cleavage of the C-Br bond, reducing its halogen content and altering its environmental persistence and toxicity.

Derivatives and Analogues of Ethyl 4 Bromomethylcinnamate

Methyl Ester Analogues (e.g., Methyl 4-bromomethylcinnamate)

One of the most direct analogues of this compound is its methyl ester counterpart, mthis compound. The primary difference lies in the substitution of the ethyl group (-CH₂CH₃) with a methyl group (-CH₃) in the ester functionality.

Comparative Reactivity and Synthetic Utility

Both ethyl and mthis compound are valuable reagents in organic synthesis, acting as bifunctional molecules. The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of the cinnamate (B1238496) moiety onto various substrates, such as polymers, surfaces, or other organic molecules, through the formation of ether, ester, or carbon-carbon bonds.

The reactivity of the ester group in both analogues is typical of alkyl esters. They can undergo hydrolysis under acidic or basic conditions to yield the corresponding 4-bromomethylcinnamic acid. They can also undergo transesterification in the presence of another alcohol and a suitable catalyst. In many synthetic applications, the choice between the methyl and ethyl ester is often dictated by factors such as the desired solubility of the final product, steric considerations in subsequent reaction steps, or the specific conditions of a reaction where one ester might offer slightly better stability or reactivity. For instance, the smaller size of the methyl group may be advantageous in reactions where steric hindrance is a concern.

Structural Differences and Impact on Chemical Properties

The fundamental structural difference between the ethyl and methyl analogues is the presence of an additional methylene (B1212753) group (-CH₂) in the ethyl ester. While seemingly minor, this difference influences several key chemical and physical properties.

Molecular Weight and Polarity : The ethyl group is larger and provides more electron density through inductive effects compared to the methyl group. This leads to a higher molecular weight for the ethyl analogue. The slight increase in the size of the nonpolar alkyl chain makes the ethyl ester marginally less polar and more lipophilic than the methyl ester. This difference in lipophilicity can affect the compound's solubility in various organic solvents and its ability to penetrate biological membranes.

Physical Properties : These structural differences are reflected in their physical properties, such as melting and boiling points. Generally, the larger ethyl group leads to stronger van der Waals forces between molecules, which can result in a higher boiling point compared to the methyl analogue.

PropertyMthis compoundThis compound
Molecular FormulaC₁₁H₁₁BrO₂C₁₂H₁₃BrO₂
Molecular Weight255.11 g/mol269.13 g/mol koreascience.kr
Ester GroupMethyl (-CH₃)Ethyl (-CH₂CH₃)
Relative PolarityHigherLower
LipophilicityLowerHigher

Structural Modifications of the Cinnamate Skeleton

The cinnamate skeleton itself offers numerous possibilities for structural modification, allowing for the fine-tuning of the molecule's electronic and steric properties. These modifications can be broadly categorized into changes in the phenyl ring's substitution pattern and alterations to the ester moiety.

Alterations in the Phenyl Ring Substitution Pattern

The phenyl ring of the cinnamate structure is a key site for modification. collegedunia.com The introduction of various substituents can significantly impact the electronic properties of the entire molecule, which in turn affects the reactivity of both the bromomethyl group and the acrylate (B77674) system.

Electronic Effects : The nature of the substituent on the phenyl ring can either donate or withdraw electron density.

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring. This can enhance the stability of carbocation intermediates that might form during nucleophilic substitution at the benzylic position, potentially accelerating Sₙ1-type reactions.

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This makes the benzylic carbon more electrophilic and can increase its reactivity towards nucleophiles in Sₙ2-type reactions. study.com

Positional Isomerism : The position of the substituent on the phenyl ring (ortho, meta, or para) relative to the propenoate side chain is crucial. curlyarrows.com These positional isomers can exhibit different chemical and physical properties due to variations in steric hindrance and electronic effects. For instance, an ortho-substituent might sterically hinder reactions at the side chain, whereas a para-substituent would primarily exert its electronic influence.

Substituent TypeExample GroupEffect on Phenyl RingPotential Impact on Reactivity
Electron-Donating-OCH₃, -CH₃Increases electron densityStabilizes positive charge, may favor Sₙ1 pathways
Electron-Withdrawing-NO₂, -ClDecreases electron densityIncreases electrophilicity of benzylic carbon, may favor Sₙ2 pathways

Modifications of the Ester Moiety

The ester group is another key site for structural variation. Replacing the ethyl group with other alkyl or aryl groups can significantly alter the molecule's properties.

Alkyl Chain Length : Increasing the length of the alkyl chain (e.g., from ethyl to propyl or butyl) generally increases the lipophilicity of the molecule. byjus.com This can be a critical factor in applications where solubility in nonpolar media is required.

Bulky Groups : Introducing bulky ester groups, such as a tert-butyl group, can provide steric protection to the ester functionality, making it more resistant to hydrolysis. This steric hindrance can also influence the conformational preferences of the molecule.

Functionalized Esters : The ester group can incorporate other functional groups. For example, using alcohols like 2-hydroxyethanol in the esterification would result in a derivative with a terminal hydroxyl group, offering an additional site for further chemical modification.

Analogues with Varied Halogen Substituents (e.g., Chloromethyl, Iodomethyl)

The identity of the halogen in the 4-(halomethyl) group is a critical determinant of the compound's reactivity in nucleophilic substitution reactions. While the bromo derivative is common, chloro and iodo analogues represent important variations. The reactivity of these analogues is directly related to the properties of the carbon-halogen (C-X) bond. libretexts.org

The general order of reactivity for alkyl halides in nucleophilic substitution reactions is R-I > R-Br > R-Cl. This trend is governed by two main factors:

Bond Strength : The C-X bond strength decreases as the size of the halogen increases. embibe.com The C-I bond is the weakest, making iodide the best leaving group because the C-I bond is the easiest to break. byjus.com

Polarizability : Polarizability refers to the ease with which the electron cloud of an atom can be distorted. byjus.com Iodine is the largest and most polarizable of the three halogens, which helps to stabilize the transition state of substitution reactions.

Therefore, ethyl 4-iodomethylcinnamate would be the most reactive of the three analogues, readily undergoing nucleophilic substitution. Conversely, ethyl 4-chloromethylcinnamate would be the least reactive due to the strong C-Cl bond.

PropertyEthyl 4-chloromethylcinnamateThis compoundEthyl 4-iodomethylcinnamate
HalogenChlorine (Cl)Bromine (Br)Iodine (I)
C-X Bond LengthShorterIntermediateLonger
C-X Bond EnthalpyHigher (Stronger Bond)IntermediateLower (Weaker Bond) byjus.com
Leaving Group AbilityFairGoodExcellent
Relative ReactivityLowestIntermediateHighest

Influence of Halogen Identity on Reactivity

The reactivity of ethyl 4-(halomethyl)cinnamate derivatives in nucleophilic substitution reactions is critically dependent on the identity of the halogen atom (F, Cl, Br, I) attached to the benzylic carbon. This halogen acts as the leaving group during the reaction, and its ability to depart significantly influences the reaction rate. The observed trend in reactivity for these compounds is directly correlated with two key factors: the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion (X⁻).

Generally, a good leaving group is a species that is stable on its own after detaching from the substrate. For the halide ions, their stability is inversely related to their basicity. Weaker bases are more stable and therefore make better leaving groups. The basicity of the halide ions can be inferred from the acidity of their conjugate acids, the hydrohalic acids (HX). The acidity of these acids increases down the group: HF < HCl < HBr < HI. mytutor.co.ukchegg.com Consequently, the stability of the conjugate bases (the halide ions) increases in the reverse order: F⁻ < Cl⁻ < Br⁻ < I⁻. researchgate.net Iodide (I⁻) is the most stable and weakest base, making it the best leaving group among the halogens, while fluoride (B91410) (F⁻) is the least stable and strongest base, rendering it a poor leaving group. quora.comrsc.org

The second contributing factor is the strength of the carbon-halogen bond that must be broken during the substitution reaction. A weaker bond requires less energy to cleave, leading to a faster reaction rate. The C-X bond strength decreases as the size of the halogen atom increases down the group. The C-F bond is the strongest, while the C-I bond is the weakest. researchgate.net This trend aligns with the leaving group ability, as the weaker C-I bond is the easiest to break, and the strong C-F bond is the most difficult.

Reactivity Order: Ethyl 4-(iodomethyl)cinnamate > Ethyl 4-(bromomethyl)cinnamate > Ethyl 4-(chloromethyl)cinnamate > Ethyl 4-(fluoromethyl)cinnamate

The following table summarizes the properties of the halogens that influence this reactivity trend.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
C-X Bond Dissociation Energy (kcal/mol in Benzyl (B1604629) Halide)¹94685540
Ionic Radius of X⁻ (pm)133181196220
pKa of Conjugate Acid (HX)3.2 mytutor.co.uk-7 ox.ac.uk-9 ox.ac.uk-10 ox.ac.uk
Relative Leaving Group AbilityPoorestGoodBetterBest

¹Data for benzyl halides (C₆H₅CH₂-X) are used as a proxy. harvard.edu

Analytical and Spectroscopic Approaches in Chemical Research of Ethyl 4 Bromomethylcinnamate

Spectroscopic Techniques for Reaction Monitoring

Real-time analysis of chemical reactions is essential for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. In the context of ethyl 4-bromomethylcinnamate, spectroscopic techniques are pivotal for monitoring its synthesis and subsequent transformations.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that allows for the real-time monitoring of chemical reactions directly within the NMR tube. This method provides detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products as a function of time. nih.govresearchgate.netnih.gov By tracking the appearance and disappearance of characteristic signals, researchers can elucidate reaction pathways and determine kinetic parameters.

For instance, in the synthesis or transformation of cinnamate (B1238496) esters, ¹H NMR can be employed to follow the changes in signals corresponding to the vinylic protons and the ethyl ester group. rsc.orgsapub.org A hypothetical in-situ NMR monitoring of a reaction involving a cinnamate ester could yield data as presented in the interactive table below, illustrating the change in concentration of key species over time.

Table 1: Hypothetical In-situ ¹H NMR Data for Reaction Monitoring of a Cinnamate Ester

Time (minutes) Reactant A (%) Intermediate B (%) Product C (%)
0 100 0 0
10 75 20 5
20 50 35 15
30 25 40 35
60 5 25 70

Such data allows for the plotting of concentration profiles, from which reaction rates and orders can be determined, providing a deeper understanding of the reaction mechanism.

Mass spectrometry (MS) is an indispensable tool for the identification of compounds in complex reaction mixtures due to its high sensitivity and ability to provide molecular weight and structural information. researchgate.netmdpi.com When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture. researchgate.netmdpi.comcsun.edu

In the analysis of reactions involving this compound, mass spectrometry can confirm the presence of the desired product and identify any byproducts or intermediates. The fragmentation pattern observed in the mass spectrum provides clues to the molecule's structure. For this compound, characteristic fragments would be expected to arise from the loss of the ethyl group, the bromine atom, or cleavage of the cinnamate backbone.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Identity
269/271 [M]+ (Molecular ion with Br isotopes)
224/226 [M - OCH₂CH₃]+
190 [M - Br]+
145 [C₆H₄CH₂CH=CHCO]+
117 [C₆H₄CH₂CH=CH]+

High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition of the fragments and the parent molecule, which is crucial for the unambiguous identification of unknown products in complex reaction mixtures. researchgate.net

Chromatographic Methods for Purification and Analysis of Reaction Mixtures

Chromatographic techniques are fundamental for both the purification of this compound from reaction mixtures and for the analytical assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of a reaction. libretexts.orgchemistryhall.comnih.gov By spotting the reaction mixture on a TLC plate at different time points, the disappearance of starting materials and the appearance of the product can be visualized. nsf.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system and can be used for preliminary identification. libretexts.orgchemistryhall.com

For the purification of larger quantities of this compound, column chromatography is often employed. sapub.orgresearchgate.net This technique utilizes a stationary phase packed into a column, through which the reaction mixture is passed with a liquid mobile phase. Separation is achieved based on the differential partitioning of the components between the two phases.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for determining the purity of a sample and for quantitative analysis. researchgate.net These methods provide high resolution and sensitivity.

Table 3: Overview of Chromatographic Methods for the Analysis of Cinnamate Derivatives

Technique Stationary Phase Mobile Phase Example Application
Thin-Layer Chromatography (TLC) Silica gel GF₂₅₄ n-hexane: ethyl acetate (B1210297) (9:1) researchgate.net Reaction monitoring, preliminary identification
Column Chromatography Silica gel Gradient of hexane (B92381) and ethyl acetate Preparative purification
HPLC C18 reverse-phase Acetonitrile (B52724)/water with formic acid Purity assessment, quantitative analysis

Advanced Spectroscopic Probing of Molecular Interactions (e.g., Ligand-Protein Binding for Enzyme Studies)

Understanding how molecules like this compound interact with biological macromolecules such as proteins and enzymes is crucial for drug discovery and development. Advanced spectroscopic techniques can provide detailed information on these interactions.

Fluorescence spectroscopy is a highly sensitive method used to study ligand-protein binding. nih.govresearchgate.netmiami.edu Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues. Upon binding of a ligand, the fluorescence of these residues may be quenched or enhanced. mdpi.com By titrating a protein solution with the ligand and monitoring the change in fluorescence intensity, the binding affinity (Ka) and the number of binding sites (n) can be determined using the Stern-Volmer equation. researchgate.net

Table 4: Illustrative Fluorescence Quenching Data for a Cinnamate Derivative Binding to a Protein

Ligand Concentration (µM) Fluorescence Intensity (a.u.) F₀/F
0 100 1.00
10 85 1.18
20 72 1.39
30 61 1.64
40 52 1.92

Surface Plasmon Resonance (SPR) is another powerful label-free technique for real-time monitoring of molecular interactions. mdpi.comspringernature.comdntb.gov.ua In an SPR experiment, one molecule (the ligand, e.g., an enzyme) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., a cinnamate derivative) is flowed over the surface. The binding and dissociation events are monitored as changes in the refractive index at the sensor surface. This allows for the determination of kinetic parameters such as the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). researchgate.netnih.gov

Table 5: Representative Kinetic Data from SPR Analysis of a Ligand-Protein Interaction | Analyte Concentration (nM) | Association Rate (RU/s) | Dissociation Rate (RU/s) | |----------------------------|-------------------------|--------------------------| | 50 | 25.3 | 1.2e-3 | | 100 | 48.9 | 1.2e-3 | | 200 | 95.1 | 1.2e-3 | | 400 | 180.5 | 1.2e-3 | | Calculated Constants | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) | | | 5.1 x 10⁵ | 1.2 x 10⁻³ | 2.35 |

Future Research Directions and Emerging Paradigms for Ethyl 4 Bromomethylcinnamate

Development of Novel Catalytic and Green Chemistry Approaches

The synthesis of Ethyl 4-bromomethylcinnamate and its derivatives is poised for a paradigm shift towards more sustainable and efficient methodologies. Future research will likely concentrate on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents.

Catalytic Innovations:

Phase-transfer catalysis (PTC) represents a promising green chemistry technique for the synthesis and modification of cinnamate (B1238496) esters. theaic.org PTC facilitates reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and eliminating the need for hazardous organic solvents. crdeepjournal.orggoogle.com Future work could explore novel quaternary ammonium (B1175870) or phosphonium (B103445) salt catalysts for the efficient synthesis of this compound, potentially leading to milder reaction conditions and improved yields. theaic.orgcore.ac.uk

Green Chemistry Strategies:

The principles of green chemistry are increasingly guiding synthetic route design. For cinnamate synthesis, this includes:

Greener Solvents: Replacing traditional chlorinated solvents with more benign alternatives like acetonitrile (B52724) or bio-based solvents such as ethyl lactate (B86563) is a key area of development. nih.govresearchgate.net Research has already demonstrated facile and greener methodologies for Steglich esterification reactions of (E)-cinnamic acid using acetonitrile. nih.gov

Energy Efficiency: Microwave and ultrasound irradiation are being explored as alternatives to conventional heating for preparing cinnamic esters. google.com These methods can significantly shorten reaction times and improve energy efficiency. nsf.gov

Alternative Reactions: Developing one-step processes, such as the direct oxidation of cinnamyl alcohols or cinnamaldehydes to their corresponding esters, avoids multi-step syntheses and reduces waste. google.com Furthermore, greener variations of classic reactions like the Knoevenagel condensation, which uses benign inorganic ammonia (B1221849) salts instead of pyridine (B92270) and piperidine, are being adapted for cinnamic acid synthesis. sciencemadness.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Cinnamate Esters
ParameterTraditional ApproachesEmerging Green Approaches
CatalystsConcentrated sulfuric acid, expensive metal catalysts. nsf.govPhase-transfer catalysts (e.g., quaternary ammonium salts), p-toluenesulfonic acid. google.comnsf.gov
SolventsChlorinated solvents (e.g., Dichloromethane), Dimethylformamide. nih.govAcetonitrile, Ethyl lactate, water, or solvent-free conditions. nih.govresearchgate.net
Energy SourceConventional reflux heating. nsf.govMicrowave irradiation, ultrasound. google.com
Reaction TypeMulti-step syntheses (e.g., Claisen condensation, Fischer esterification). google.comnsf.govOne-pot direct oxidation, modified Steglich esterification, green Knoevenagel condensation. nih.govgoogle.comsciencemadness.org

Expanding the Scope in Targeted Medicinal Chemistry Scaffolds

The cinnamic acid framework is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds, including those with antifungal, antimicrobial, antioxidant, and anticancer properties. nih.gov this compound serves as an ideal starting point for creating diverse molecular libraries to explore new therapeutic agents.

The reactive bromomethyl group allows for the facile introduction of various functionalities, enabling the synthesis of novel cinnamamide (B152044) derivatives, which have been investigated as 5α-reductase inhibitors. scbt.com Future research will focus on leveraging this reactivity to construct more complex and three-dimensional molecular architectures. The goal is to design molecules with enhanced drug-like properties, such as improved potency, selectivity, and pharmacokinetic profiles. unife.itnih.gov

By systematically modifying the scaffold, medicinal chemists can explore structure-activity relationships and identify new leads for a range of biological targets. The development of efficient synthetic methodologies for these novel scaffolds will be crucial for advancing drug discovery programs. unife.it

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The integration of this compound into automated flow chemistry platforms presents a significant opportunity for accelerating the discovery and optimization of new molecules. researchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced safety, higher yields, and improved reproducibility. uc.ptscielo.br

Advantages of Flow Chemistry:

Rapid Optimization: Automated systems allow for the rapid screening of reaction conditions (temperature, pressure, catalyst, stoichiometry) to quickly identify optimal synthetic pathways.

High-Throughput Synthesis: The continuous nature of flow reactors is ideal for the high-throughput synthesis of compound libraries based on the this compound scaffold. mpg.de

Multistep Sequences: Flow systems can be designed to perform multiple reaction steps sequentially without the need for intermediate purification, streamlining complex synthetic routes. uc.ptmpg.de

Safety: The small reaction volumes inherent to flow chemistry mitigate the risks associated with highly exothermic or hazardous reactions.

By combining the versatility of this compound with the efficiency of automated flow synthesis, researchers can rapidly generate large numbers of derivatives for biological screening, significantly shortening the timeline for the development of new pharmaceuticals and materials. nih.gov

Table 2: Potential Flow Chemistry Applications for this compound
ApplicationFlow Chemistry AdvantagePotential Outcome
Library SynthesisAutomated, high-throughput capabilities. mpg.deRapid generation of diverse derivatives for drug screening.
Reaction OptimizationPrecise control over temperature, pressure, and residence time. researchgate.netImproved yields and purity of target compounds.
Scale-up ProductionSeamless transition from laboratory to production scale. uc.ptEfficient and safe manufacturing of key intermediates.
Hazardous ReactionsEnhanced safety due to small reactor volumes.Safe handling of reactions involving unstable intermediates.

Exploration in Supramolecular Chemistry and Self-Assembly

The cinnamate group is well-known for its ability to undergo [2+2] photocycloaddition upon exposure to UV light, forming a cyclobutane (B1203170) ring. nih.gov This photoreactive property is a cornerstone for creating crosslinked polymers and has immense potential in supramolecular chemistry and self-assembly. nanoient.orgnih.gov Supramolecular chemistry focuses on the chemistry of non-covalent intermolecular bonds, leading to the formation of complex, ordered structures from multiple chemical species. chemistryworld.comsupramolecularevans.com

This compound is an excellent candidate for designing novel self-assembling systems. The cinnamate moiety can act as a photo-responsive cross-linking unit, while the bromomethyl group provides a reactive site for attaching other molecular components that can guide the self-assembly process through non-covalent interactions like hydrogen bonding, π-π stacking, or host-guest interactions. supramolecularevans.comcnr.it

Future research could explore the synthesis of amphiphilic molecules derived from this compound that self-assemble into micelles, vesicles, or other nanostructures in solution. Upon UV irradiation, these assemblies could be covalently locked, creating stable, functional nanomaterials for applications in drug delivery, sensing, or catalysis. Furthermore, the incorporation of this molecule into liquid crystal polymers or coordination polymers could lead to new materials with tunable optical and mechanical properties. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 4-bromomethylcinnamate with high yield?

  • Methodology :

  • Use a bromination reaction with 4-methylcinnamate derivatives, employing N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent (e.g., CCl₄) under UV light or radical initiators like AIBN .
  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 60–80°C) to balance reactivity and side-product formation.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using NMR (¹H/¹³C) and HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H NMR : Identify peaks for the ethyl ester group (δ 1.3–1.4 ppm, triplet; δ 4.2–4.3 ppm, quartet), bromomethyl protons (δ 4.5–4.7 ppm, singlet), and cinnamate aromatic protons (δ 7.2–8.1 ppm) .
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1710 cm⁻¹) and C-Br bond (600–700 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with bromomethyl substitution .

Q. How should researchers assess the purity and stability of this compound in storage?

  • Methodology :

  • Purity : Quantify impurities via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards .
  • Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or bromine loss. Perform accelerated degradation studies (40°C/75% RH) and monitor via NMR and LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role as a 5α-Reductase inhibitor?

  • Methodology :

  • Conduct enzyme kinetics assays to measure inhibition constants (Ki) and mode of action (competitive/non-competitive). Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to study interactions with the enzyme’s active site .
  • Validate findings with site-directed mutagenesis of key residues (e.g., NADPH-binding regions) and compare inhibition efficacy .

Q. How can computational models predict the reactivity of this compound in complex biochemical systems?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electronic properties (HOMO-LUMO gaps) and reaction pathways.
  • Simulate solvation effects using COSMO-RS or molecular dynamics (MD) with force fields like OPLS-AA to model solvent interactions and stability .

Q. How should researchers resolve contradictions in reported enzyme inhibition data for this compound?

  • Methodology :

  • Replicate experiments under standardized conditions (pH 7.4, 37°C) and validate enzyme activity with positive controls (e.g., finasteride).
  • Use statistical tools (e.g., ANOVA, Bland-Altman plots) to assess inter-laboratory variability. Cross-reference with structural analogs to identify substituent-specific effects .

Q. What strategies optimize the compound’s selectivity to minimize off-target effects in in vivo studies?

  • Methodology :

  • Design derivatives with modified substituents (e.g., replacing bromine with chlorine) and test against isoform-specific 5α-Reductases (types 1 vs. 2).
  • Use CRISPR-Cas9 knockout models to validate target specificity and assess toxicity via LC-MS metabolomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.